molecular formula C20H10Br2N2S2 B14919752 4,5-Bis[(4-bromophenyl)sulfanyl]benzene-1,2-dicarbonitrile

4,5-Bis[(4-bromophenyl)sulfanyl]benzene-1,2-dicarbonitrile

Cat. No.: B14919752
M. Wt: 502.2 g/mol
InChI Key: LHRSUNRUYPTVIV-UHFFFAOYSA-N
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Description

4,5-Bis[(4-bromophenyl)sulfanyl]benzene-1,2-dicarbonitrile is an organic compound characterized by its unique structure, which includes two bromophenyl groups attached to a benzene ring via sulfanyl linkages, and two cyano groups at the 1 and 2 positions of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Bis[(4-bromophenyl)sulfanyl]benzene-1,2-dicarbonitrile typically involves the reaction of 4-bromothiophenol with 4,5-dichlorobenzene-1,2-dicarbonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and implementing purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Substitution Reactions:

    Oxidation and Reduction: The sulfanyl linkages can be oxidized to sulfoxides or sulfones, and reduced back to thiols under appropriate conditions.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters under inert atmosphere.

Major Products:

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Thiols.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

4,5-Bis[(4-bromophenyl)sulfanyl]benzene-1,2-dicarbonitrile has several applications in scientific research:

    Materials Science:

    Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: Investigated for its potential biological activities and as a precursor for drug development.

    Catalysis: Employed in the development of new catalytic systems for organic transformations.

Mechanism of Action

The mechanism of action of 4,5-Bis[(4-bromophenyl)sulfanyl]benzene-1,2-dicarbonitrile largely depends on the specific application. In organic synthesis, its reactivity is governed by the presence of the bromine atoms and sulfanyl linkages, which can participate in various chemical reactions. The cyano groups also play a role in stabilizing intermediates and influencing the electronic properties of the compound.

Comparison with Similar Compounds

    Bis(4-bromophenyl)sulfane: Similar structure but lacks the cyano groups.

    1,2,3,4,5,6-Hexakis(4-bromophenyl)benzene: Contains multiple bromophenyl groups but no sulfanyl linkages or cyano groups.

    4,4’-Dibromodiphenyl sulfone: Contains sulfone linkages instead of sulfanyl.

Properties

Molecular Formula

C20H10Br2N2S2

Molecular Weight

502.2 g/mol

IUPAC Name

4,5-bis[(4-bromophenyl)sulfanyl]benzene-1,2-dicarbonitrile

InChI

InChI=1S/C20H10Br2N2S2/c21-15-1-5-17(6-2-15)25-19-9-13(11-23)14(12-24)10-20(19)26-18-7-3-16(22)4-8-18/h1-10H

InChI Key

LHRSUNRUYPTVIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1SC2=C(C=C(C(=C2)C#N)C#N)SC3=CC=C(C=C3)Br)Br

Origin of Product

United States

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